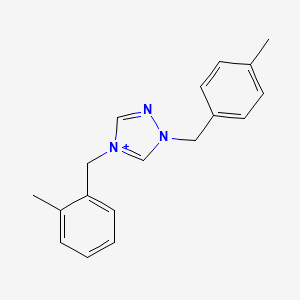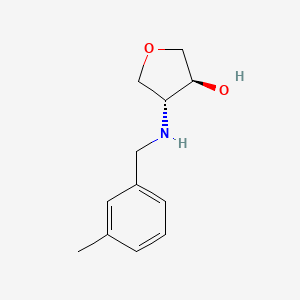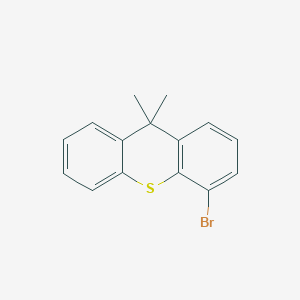![molecular formula C14H13BrN4O2 B13366507 2-(4-bromophenoxy)-N'-[imino(2-pyridinyl)methyl]acetohydrazide](/img/structure/B13366507.png)
2-(4-bromophenoxy)-N'-[imino(2-pyridinyl)methyl]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenoxy)-N’-[imino(2-pyridinyl)methyl]acetohydrazide is an organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a bromophenoxy group and a pyridinyl-imino moiety, making it a subject of interest for chemists and researchers.
Méthodes De Préparation
The synthesis of 2-(4-bromophenoxy)-N’-[imino(2-pyridinyl)methyl]acetohydrazide typically involves the reaction of 4-bromophenol with 2-chloropyridine in the presence of a base to form the intermediate 4-bromophenoxy-2-pyridine. This intermediate is then reacted with hydrazine hydrate and acetic anhydride under controlled conditions to yield the final product. Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2-(4-bromophenoxy)-N’-[imino(2-pyridinyl)methyl]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or hydrazones.
Applications De Recherche Scientifique
2-(4-bromophenoxy)-N’-[imino(2-pyridinyl)methyl]acetohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-(4-bromophenoxy)-N’-[imino(2-pyridinyl)methyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
2-(4-bromophenoxy)-N’-[imino(2-pyridinyl)methyl]acetohydrazide can be compared with other similar compounds, such as:
4-bromo-2-[imino(2-pyridinyl)methyl]aniline: This compound shares a similar structure but lacks the acetohydrazide moiety, which may result in different chemical and biological properties.
2-(4-bromophenoxy)methylpyrimidine:
4-bromo-2-(2-pyridinylmethyl)phenol: This compound has a hydroxyl group instead of an imino group, which can affect its chemical behavior and biological activity.
The uniqueness of 2-(4-bromophenoxy)-N’-[imino(2-pyridinyl)methyl]acetohydrazide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C14H13BrN4O2 |
|---|---|
Poids moléculaire |
349.18 g/mol |
Nom IUPAC |
N-[(Z)-[amino(pyridin-2-yl)methylidene]amino]-2-(4-bromophenoxy)acetamide |
InChI |
InChI=1S/C14H13BrN4O2/c15-10-4-6-11(7-5-10)21-9-13(20)18-19-14(16)12-3-1-2-8-17-12/h1-8H,9H2,(H2,16,19)(H,18,20) |
Clé InChI |
IDCYGEHGLZZWHK-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=NC(=C1)/C(=N/NC(=O)COC2=CC=C(C=C2)Br)/N |
SMILES canonique |
C1=CC=NC(=C1)C(=NNC(=O)COC2=CC=C(C=C2)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2-methylquinoline](/img/structure/B13366447.png)

![2-Methyl-3-[6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13366457.png)
![2-(4-Chlorophenyl)-7-azabicyclo[2.2.1]heptane](/img/structure/B13366463.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2,4-difluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13366472.png)
![6-(5-Methyl-3-isoxazolyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366488.png)
![1-(4-methylphenyl)-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13366489.png)
![1-Benzyl-4-[(4-ethylcyclohexyl)carbonyl]piperazine](/img/structure/B13366490.png)

![3-[6-(3,4-Diethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13366498.png)
![3-[(Benzylsulfanyl)methyl]-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366517.png)
